3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide
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Overview
Description
3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide is a complex organic compound with a unique structure that includes a piperidine ring, a pyran ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Safety measures are also crucial due to the presence of the cyanide group, which requires careful handling and disposal .
Chemical Reactions Analysis
Types of Reactions
3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with different properties.
Substitution: The cyanide group can be substituted with other functional groups, resulting in a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the cyanide .
Scientific Research Applications
3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran and piperidine derivatives, such as:
- 3,3,8-trimethyl-6-(1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- 3,3,8-trimethyl-6-(1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carboxamide
Uniqueness
What sets 3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide apart is its specific combination of functional groups and ring structures. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H23N3O |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3,3,8-trimethyl-6-piperidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C17H23N3O/c1-12-15-11-21-17(2,3)9-13(15)14(10-18)16(19-12)20-7-5-4-6-8-20/h4-9,11H2,1-3H3 |
InChI Key |
KOMCVYRZKFVNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(CC2=C(C(=N1)N3CCCCC3)C#N)(C)C |
Origin of Product |
United States |
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